molecular formula C6H7Cl2N B1597142 4-Chloro-2-methylpyridine hydrochloride CAS No. 41753-34-8

4-Chloro-2-methylpyridine hydrochloride

Cat. No. B1597142
CAS RN: 41753-34-8
M. Wt: 164.03 g/mol
InChI Key: GEFCQVXTSKQUPS-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine hydrochloride (CAS 41753-34-8) is a chemical compound with the molecular formula C₆H₆ClN·HCl and a molecular weight of 164.03 g/mol . It is commonly used in proteomics research and other scientific applications.


Synthesis Analysis

The synthesis of 4-Chloro-2-methylpyridine hydrochloride involves chlorination of 2-methylpyridine. The reaction typically takes place in the presence of hydrochloric acid (HCl) as a catalyst. The resulting product is then isolated and purified to obtain the hydrochloride salt form .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyridine hydrochloride consists of a pyridine ring with a chlorine atom at the 4-position and a methyl group at the 2-position. The hydrochloride salt adds an additional chloride ion . The chemical structure can be represented as follows:

    Cl      |  HCl-N-C-CH₃      |      Cl 

Chemical Reactions Analysis

4-Chloro-2-methylpyridine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Its reactivity is influenced by the chlorinated pyridine ring and the presence of the hydrochloride moiety .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point ranges from 150°C to 155°C .

Scientific Research Applications

Synthesis and Purification

  • 4-Chloro-2-methylpyridine hydrochloride plays a role in the synthesis of various compounds. For instance, 2-Chloro-5-trichloromethylpyridine, an important intermediate in medicines and pesticides, was synthesized from 3-methylpyridine through extraction, distillation, and chromatography, achieving a purity surpassing 99% (Su Li, 2005).

Chemical Reactions and Properties

  • Studies on compounds related to 4-Chloro-2-methylpyridine hydrochloride have revealed insights into their chemical behavior under different conditions. For example, the pressure and temperature effects on equilibria in solutions containing 4-Methylpyridine and 2-Methylpyridine with Cobalt(II) Halides have been examined, showing shifts in equilibrium with changes in pressure and temperature (K. Kojima, 1988).

Pharmaceutical Applications

  • In the pharmaceutical domain, derivatives of 4-Chloro-2-methylpyridine hydrochloride have been used in drug synthesis. For example, efficient functionalization of 2-Fluoro-4-methylpyridine led to the synthesis of DMP 543, a cognition-enhancing drug candidate (J. Pesti et al., 2000).

Photochemical Reactions

  • Photochemical studies involving compounds related to 4-Chloro-2-methylpyridine hydrochloride have demonstrated interesting reactions under UV irradiation. For example, ultraviolet irradiation of 2-Aminopyridines led to the formation of 1,4-dimers, highlighting the potential for photochemical applications (E. Taylor & R. O. Kan, 1963).

Material Science and Corrosion Science

  • In material science, derivatives of 4-Chloro-2-methylpyridine hydrochloride have been investigated for their effects on materials. For instance, the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion was studied, showing the potential for these compounds in corrosion inhibition (B. Mert et al., 2014).

Electronic and Structural Analysis

  • Advanced electronic and structural analyses of similar compounds have provided insights into their molecular structures and properties. For instance, a study on the vibrational, electronic, and structural aspects of 2-chloro-4-nitropyridine and related compounds contributed to a deeper understanding of these molecules (G. Velraj et al., 2015).

Safety And Hazards

  • Respiratory Irritation : It may also cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFCQVXTSKQUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376502
Record name 4-chloro-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyridine hydrochloride

CAS RN

41753-34-8
Record name 4-chloro-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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